molecular formula C12H16ClNO2 B1489775 1-[2-(2-Chlorophenoxy)ethyl]pyrrolidin-3-ol CAS No. 1342564-28-6

1-[2-(2-Chlorophenoxy)ethyl]pyrrolidin-3-ol

Cat. No. B1489775
M. Wt: 241.71 g/mol
InChI Key: YRIUYYKTCASZNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2-Chlorophenoxy)ethyl]pyrrolidin-3-ol (1-CPEP) is an organic compound with a wide range of uses in scientific research. It is a versatile compound that can be used in a variety of applications, including synthesis, medicinal research, and lab experiments. This article discusses the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 1-CPEP.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Fungicidal Activity : Substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols were synthesized for pharmacological and agrochemical screening, showing fungicidal activity. This highlights the potential of structurally related compounds in developing fungicides (Kuzenkov & Zakharychev, 2009).

  • Catalysis : Complexes with pyrrolidine derivatives were synthesized and applied as catalysts in organic reactions, demonstrating the utility of pyrrolidine structures in catalysis (Singh, Singh, & Singh, 2009).

Biological Evaluation

  • Sigma Receptor Ligands : A study on N-(arylethyl)-N-alkyl-2-(1-pyrrolidinyl)ethylamines explored their binding affinity at sigma receptors, offering insights into the design of potential therapeutic agents (de Costa, Radesca, Di Paolo, & Bowen, 1992).

Corrosion Inhibition

  • Steel Corrosion Inhibition : Novel pyrrolidine derivatives were synthesized and tested as corrosion inhibitors for steel in sulphuric acid, showing that pyrrolidin-2-one derivatives can effectively inhibit corrosion (Bouklah, Ouassini, Hammouti, & Idrissi, 2006).

Optical Properties

properties

IUPAC Name

1-[2-(2-chlorophenoxy)ethyl]pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c13-11-3-1-2-4-12(11)16-8-7-14-6-5-10(15)9-14/h1-4,10,15H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRIUYYKTCASZNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CCOC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(2-Chlorophenoxy)ethyl]pyrrolidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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